Introduction: A Keystone Building Block in Modern Synthesis
Introduction: A Keystone Building Block in Modern Synthesis
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a paramount strategy for modulating molecular properties. Within this context, 3-Bromo-5-(trifluoromethyl)benzaldehyde has emerged as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Identified by its CAS Number 477535-41-4 , this compound is a powerful trifunctionalized aromatic system.[1][2][3][4] The synergy between its three key features—the reactive aldehyde, the versatile aryl bromide, and the electronically demanding trifluoromethyl group—makes it an indispensable intermediate for constructing complex molecular architectures with tailored biological and physical characteristics. The trifluoromethyl (-CF3) group, in particular, is a celebrated moiety in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6][7] This guide will dissect the causality behind its utility, offering both foundational knowledge and field-proven insights into its practical application.
Physicochemical and Spectroscopic Profile
The precise characterization of a reagent is the bedrock of reproducible science. The physical and spectroscopic properties of 3-Bromo-5-(trifluoromethyl)benzaldehyde are well-documented, ensuring its reliable identification and use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 477535-41-4 | [1][2][3][8] |
| Molecular Formula | C₈H₄BrF₃O | [1][2][4] |
| Molecular Weight | 253.02 g/mol | [1][4][9] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | ~1.7 g/cm³ | [1] |
| Boiling Point | 218.9°C (Predicted) | [9] |
| Refractive Index | n20/D ~1.51 | [1][2] |
| InChI Key | PCRLZGCXLNNMFL-UHFFFAOYSA-N | [2][4] |
| SMILES | FC(F)(F)C1=CC(Br)=CC(C=O)=C1 | [2][4] |
Spectroscopic validation is critical for confirming the identity and purity of the material. A typical analysis would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aldehyde proton (highly deshielded, ~10 ppm) and distinct aromatic protons. ¹⁹F NMR would display a singlet for the -CF₃ group.
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Infrared (IR) Spectroscopy : A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde is a key diagnostic feature.
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Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
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Raman Spectroscopy : Spectral data for this compound is available in public databases, providing an additional fingerprint for identification.[4]
The Chemistry of a Trifunctional Scaffold
The utility of 3-Bromo-5-(trifluoromethyl)benzaldehyde stems from the distinct and complementary reactivity of its functional groups. The electronic interplay between the substituents governs its behavior in chemical transformations.
The Highly Electrophilic Aldehyde
The aldehyde group is the primary site for nucleophilic attack. Its reactivity is significantly enhanced by the powerful inductive electron-withdrawing effect (-I effect) of the meta-positioned trifluoromethyl group. This effect polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and thus more susceptible to attack by nucleophiles. This heightened reactivity translates to faster reaction rates and often allows for milder reaction conditions compared to less activated benzaldehydes.[10]
Caption: Cross-coupling reactions enabled by the aryl bromide.
Key Synthetic Protocols
The following protocols are representative of the synthesis and application of 3-Bromo-5-(trifluoromethyl)benzaldehyde. They are designed as self-validating systems, with clear steps and rationales.
Protocol 1: Representative Synthesis of the Core Scaffold
This protocol describes a common method for preparing substituted benzaldehydes via the reduction of a benzonitrile precursor, adapted from established procedures for related isomers. [11] Objective: To synthesize 3-Bromo-5-(trifluoromethyl)benzaldehyde from 3-Bromo-5-(trifluoromethyl)benzonitrile.
Causality: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures, it reduces nitriles to an intermediate imine-aluminium complex. This complex is stable at low temperatures but is readily hydrolyzed upon aqueous workup to yield the desired aldehyde, preventing over-reduction to the benzyl alcohol.
Methodology:
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Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene (or dichloromethane) to a concentration of 0.2 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to prevent over-reduction and side reactions.
-
DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: While still cold, slowly and carefully quench the reaction by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rationale: Rochelle's salt complexes with the aluminum salts, facilitating a clean phase separation.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Application in Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol demonstrates the use of the title compound to synthesize a chalcone, a common scaffold in drug discovery. [5] Objective: To synthesize a chalcone via the base-catalyzed condensation of 3-Bromo-5-(trifluoromethyl)benzaldehyde with a suitable acetophenone.
Caption: Workflow for a typical Claisen-Schmidt condensation.
Applications in Research and Development
The unique substitution pattern of 3-Bromo-5-(trifluoromethyl)benzaldehyde makes it a high-value intermediate in several R&D sectors.
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Pharmaceutical Development: It is a key starting material for synthesizing a wide range of bioactive molecules. The trifluoromethyl group can enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidation), increasing membrane permeability, and strengthening binding interactions with target proteins. [1][7]It is commonly employed in programs targeting oncology, inflammation, and infectious diseases. [5][9]* Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart enhanced potency and stability to herbicides, insecticides, and fungicides.
-
Materials Science: The compound is used to create advanced polymers and coatings. Its incorporation can improve thermal stability, chemical resistance, and modify the electronic properties of materials. [1]
Safety, Handling, and Storage
Proper handling is essential when working with this reactive chemical. The following guidelines are based on publicly available safety data sheets.
| Hazard Category | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. Wear protective gloves (e.g., nitrile) and clothing. Wash hands thoroughly after handling. | [4][12][13] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. | [4][12][13] |
| Respiratory Irritation | May cause respiratory irritation. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors. | [4][12][14] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Storage at 2-8°C under an inert atmosphere is recommended. | [1][9][14] |
| Handling | Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge. | [14] |
Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [12][13][14]
Conclusion
3-Bromo-5-(trifluoromethyl)benzaldehyde is more than just a chemical reagent; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a pre-packaged solution for introducing reactivity, versatility, and property-enhancing groups into target structures. The enhanced electrophilicity of its aldehyde function, combined with the synthetic flexibility of the aryl bromide handle, makes it a cornerstone intermediate for accessing novel pharmaceuticals and advanced materials. Understanding the principles outlined in this guide will empower researchers to leverage its full potential in their synthetic endeavors.
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3-bromo-5-(trifluoromethyl)benzaldehyde (C8H4BrF3O) . PubChemLite. [Link]
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3-bromo-5-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2) . PubChemLite. [Link]
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3-Bromo-5-(trifluoromethyl)benzaldehyde . MySkinRecipes. [Link]
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Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde . PrepChem.com. [Link]
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
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Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes . ACS Publications. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
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